Arformoterol maleate

Description

Properties

CAS No. |

1254575-18-2 |

|---|---|

Molecular Formula |

C23H28N2O8 |

Molecular Weight |

460.5 g/mol |

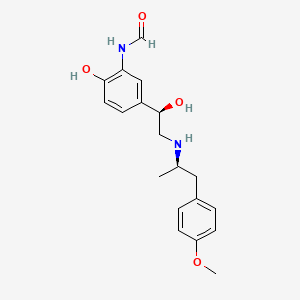

IUPAC Name |

(Z)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,19+;/m1./s1 |

InChI Key |

ZDUPYZMAPCZGJO-QVVSPZKGSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arformoterol Maleate |

Origin of Product |

United States |

Foundational & Exploratory

Arformoterol's Impact on Cyclic AMP Levels in Airway Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) pivotal in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation through the relaxation of airway smooth muscle (ASM). This technical guide provides an in-depth analysis of the core mechanism of Arformoterol's action: the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels in ASM cells. This document details the signaling cascade, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction

Bronchoconstriction, a hallmark of obstructive airway diseases, is largely mediated by the contraction of airway smooth muscle. Beta-2 adrenergic receptor agonists are a cornerstone of therapy, and Arformoterol is a potent and selective agent in this class.[1] It exerts its effects by binding to β2-adrenergic receptors on the surface of ASM cells, initiating a signaling cascade that results in muscle relaxation. A critical component of this pathway is the second messenger molecule, cyclic AMP. Understanding the dynamics of Arformoterol-induced cAMP synthesis, degradation, and downstream signaling is crucial for the development of novel and improved therapeutics for respiratory diseases.

The Arformoterol-cAMP Signaling Pathway

Arformoterol's mechanism of action is centered on the G-protein coupled receptor (GPCR) signaling pathway. The binding of Arformoterol to the β2-adrenergic receptor on ASM cells triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[2] The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.[2]

This elevation in intracellular cAMP is the central event in the signaling cascade.[2] cAMP then acts as a second messenger, activating downstream effectors, most notably Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates a variety of intracellular proteins, leading to a decrease in intracellular calcium concentrations and a reduction in the activity of myosin light chain kinase (MLCK). The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation.

Quantitative Analysis of Arformoterol's Effects on cAMP Levels

Time-Course of cAMP Production

Studies on formoterol in HASM cells have demonstrated a rapid and transient increase in intracellular cAMP levels following stimulation. One study using a radioimmunoassay to measure cAMP showed that stimulation with formoterol (100 nM) resulted in a peak of cAMP accumulation within 5 minutes, which then declined to a sustained level above baseline.

Table 1: Time-Course of Formoterol-Induced cAMP Accumulation in HASM Cells

| Time (minutes) | cAMP Accumulation (Fold increase over basal) |

| 0 | 1 |

| 2 | ~15 |

| 5 | ~25 |

| 10 | ~15 |

| 20 | ~10 |

| 30 | ~8 |

Note: Data is estimated from graphical representations in published literature and serves as an illustrative example.

Dose-Response and Potency

The potency of a β2-agonist is often expressed as its half-maximal effective concentration (EC50) for cAMP accumulation. While specific EC50 values for Arformoterol in HASM cells are not available, studies in other cell types, such as Chinese Hamster Ovary (CHO) cells expressing the human β2-adrenergic receptor, have been conducted for formoterol.

Table 2: Potency of Formoterol in cAMP Accumulation Assays (CHO Cells)

| Compound | pEC50 (-log EC50, M) | Relative Efficacy (% of Isoprenaline) |

| Formoterol | 8.1 ± 0.1 | 97 ± 5 |

pEC50 is the negative logarithm of the EC50 value. Data from studies on CHO cells expressing the β2-adrenergic receptor.

Given that Arformoterol is the active enantiomer, its EC50 for cAMP production in HASM cells is expected to be lower (and therefore pEC50 higher) than that of racemic formoterol.

Experimental Protocols

Accurate quantification of intracellular cAMP levels and assessment of downstream signaling are critical for studying the effects of Arformoterol. The following are detailed methodologies for key experiments.

Measurement of Intracellular cAMP Levels using Competitive ELISA

This protocol outlines a common method for quantifying intracellular cAMP concentrations in cultured HASM cells following treatment with Arformoterol.

Materials:

-

Human Airway Smooth Muscle (HASM) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Arformoterol tartrate

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

0.1 M HCl

-

cAMP competitive ELISA kit

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HASM cells in appropriate flasks or plates until they reach 80-90% confluency.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to minimize basal signaling activity.

-

Pre-treatment with PDE Inhibitor: Incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent the degradation of cAMP.

-

Arformoterol Stimulation: Treat the cells with varying concentrations of Arformoterol (e.g., 10⁻¹² M to 10⁻⁶ M) for a specified time (e.g., 10 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl. Incubate for 10 minutes at room temperature.

-

Sample Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 600 x g for 10 minutes to pellet cellular debris.

-

cAMP Quantification: Perform the competitive cAMP ELISA on the supernatant according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the Arformoterol concentration to determine the dose-response curve and calculate the EC50 value.

Assessment of PKA Activation via Western Blot for Phospho-VASP

Activation of PKA by cAMP leads to the phosphorylation of its downstream targets. Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKA. Measuring the level of phosphorylated VASP (p-VASP) can serve as an indicator of PKA activity.

Materials:

-

HASM cells

-

Arformoterol tartrate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture and treat HASM cells with Arformoterol as described in the cAMP measurement protocol.

-

Cell Lysis: Lyse the cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-VASP and total VASP. Express the results as the ratio of phospho-VASP to total VASP.

Conclusion

Arformoterol's primary mechanism of action in inducing bronchodilation is through the elevation of intracellular cAMP levels in airway smooth muscle cells. This is initiated by the activation of the β2-adrenergic receptor and adenylyl cyclase, leading to the production of cAMP. The subsequent activation of PKA and phosphorylation of downstream targets ultimately results in muscle relaxation. While specific quantitative data for Arformoterol's direct effect on cAMP levels in HASM cells is an area for further research, the methodologies outlined in this guide provide a robust framework for such investigations. A thorough understanding of this signaling pathway is paramount for the continued development of effective therapies for obstructive airway diseases.

References

- 1. Autocrine regulation of airway smooth muscle contraction by diacylglycerol kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Arformoterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta2-adrenergic agonist (LABA) utilized primarily for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD). Beyond its established role in smooth muscle relaxation, a growing body of in vitro evidence suggests that Arformoterol possesses significant anti-inflammatory properties. These effects are attributed to its action as a beta2-adrenergic agonist, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent modulation of pro-inflammatory signaling pathways. This technical guide provides an in-depth overview of the in vitro studies investigating the anti-inflammatory effects of Arformoterol, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. While much of the detailed in vitro research has been conducted on the racemic mixture, formoterol, this guide will focus on the findings pertinent to Arformoterol and will distinguish between the two where the data originates from studies on the racemate. Preclinical studies have suggested that Arformoterol may have more potent bronchodilator and anti-inflammatory properties than racemic formoterol.[1][2]

Core Mechanism of Action

Arformoterol exerts its effects by binding to beta2-adrenergic receptors on the surface of various cell types, including immune and structural cells within the airways. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP. The elevation of intracellular cAMP is the primary driver of the downstream anti-inflammatory effects.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Arformoterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). It is the (R,R)-enantiomer of formoterol and functions as a potent bronchodilator. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological characteristics of arformoterol, with a focus on its interaction with the β2-adrenergic receptor. While the maleate salt was specified, the vast majority of publicly available data pertains to the tartrate salt. Therefore, where salt-specific data is provided, it will be for arformoterol tartrate.

Molecular Structure and Chemical Identity

Arformoterol is a chiral molecule with two stereocenters, both in the (R) configuration. This specific stereochemistry is crucial for its high affinity and selectivity for the β2-adrenergic receptor.

Table 1: Molecular and Chemical Identity of Arformoterol and its Tartrate Salt

| Identifier | Value |

| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide[1] |

| Stereochemistry | (R,R)-enantiomer |

| Arformoterol Base Chemical Formula | C₁₉H₂₄N₂O₄[2][3][4] |

| Arformoterol Base Molecular Weight | 344.41 g/mol [3] |

| Arformoterol Base CAS Number | 67346-49-0 |

| Arformoterol Tartrate Chemical Formula | C₁₉H₂₄N₂O₄ • C₄H₆O₆ |

| Arformoterol Tartrate Molecular Weight | 494.49 g/mol |

| Arformoterol Tartrate CAS Number | 200815-49-2 |

| SMILES String (Arformoterol Base) | C--INVALID-LINK--NC--INVALID-LINK--C2=CC(=C(C=C2)O)NC=O |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Arformoterol

| Property | Value | Source |

| Physical Form | White to off-white solid (tartrate salt) | Sigma-Aldrich |

| pKa (Strongest Acidic) | 9.8 (predicted) | ChemAxon |

| pKa (Strongest Basic) | 8.8 (predicted) | ChemAxon |

| logP | 1.8 (predicted) | XLogP3 |

| Solubility (Tartrate Salt) | Slightly soluble in water | DailyMed |

Pharmacological Properties

Signaling Pathway of Arformoterol

Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), arformoterol initiates a downstream signaling cascade that leads to bronchodilation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of β2-adrenergic receptor agonists like arformoterol.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human β2-adrenergic receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled arformoterol. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of arformoterol that inhibits 50% of the specific binding of the radioligand (IC50).

-

Ki Calculation: The binding affinity (Ki) of arformoterol is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger in the β2-adrenergic receptor signaling pathway, to determine its potency (EC50) and efficacy.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human β2-adrenergic receptor are cultured in appropriate media and seeded into multi-well plates.

-

Agonist Stimulation: The cells are then treated with increasing concentrations of arformoterol. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive immunoassay formats.

-

Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the logarithm of the arformoterol concentration.

-

EC50 Determination: The potency of arformoterol is determined by calculating the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. The maximal response (Emax) provides a measure of the agonist's efficacy.

Conclusion

Arformoterol is a highly potent and selective β2-adrenergic receptor agonist with a well-defined molecular structure and stereochemistry that are critical for its pharmacological activity. Its primary mechanism of action involves the activation of the β2-adrenergic receptor, leading to an increase in intracellular cAMP and subsequent bronchodilation. The experimental protocols outlined in this guide provide a framework for the detailed characterization of arformoterol and other β2-adrenergic agonists, which is essential for drug discovery and development in the field of respiratory medicine. While specific data for arformoterol maleate is scarce, the information provided for the arformoterol base and its tartrate salt offers a comprehensive understanding of this important therapeutic agent.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Arformoterol in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of arformoterol, the (R,R)-enantiomer of formoterol. Arformoterol is a long-acting beta-2 adrenergic agonist used for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is crucial for predicting its behavior in humans and ensuring its safety and efficacy.

Pharmacokinetics

Preclinical studies, primarily in rats and dogs, have been instrumental in characterizing the pharmacokinetic profile of arformoterol. Following inhalation, the intended route of administration, arformoterol is rapidly absorbed.

1.1. Absorption

After inhalation administration to mice, rats, or dogs, arformoterol is absorbed quickly, with peak plasma concentrations typically reached in under an hour.[3] A study in Sprague-Dawley rats that received a nebulized infusion solution of arformoterol tartrate showed that the drug is rapidly distributed to the lungs.[4]

1.2. Distribution

In vitro, the binding of arformoterol to human plasma proteins was found to be between 52% and 65%.[5]

1.3. Metabolism

Arformoterol undergoes extensive metabolism, primarily through direct conjugation and secondarily via O-demethylation. The main metabolic pathway is direct conjugation with glucuronic acid. The O-demethylation route is catalyzed by cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19. Preclinical toxicology studies have shown findings typical of beta-agonists, such as dose-dependent increases in heart rate and decreases in blood pressure in various animal species.

1.4. Excretion

Following a single oral dose of radiolabeled arformoterol in healthy human subjects, approximately 63% of the dose was recovered in the urine and 11% in the feces within 48 hours. Over 14 days, the total recovery was 89% (67% in urine and 22% in feces), with about 1% of the dose excreted as the unchanged parent drug in the urine.

Preclinical Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of arformoterol observed in a preclinical rat model.

| Parameter | Value | Species/Model | Route of Administration | Source |

| t1/2 (half-life) | 15.55 h | Rat (lungs) | Nebulized Inhalation | |

| Cmax (peak concentration) | 16.48 ng/g | Rat (lungs) | Nebulized Inhalation | |

| AUC0-t (area under the curve) | 48.41 ng·h/g | Rat (lungs) | Nebulized Inhalation | |

| MRT0-t (mean residence time) | 5.45 h | Rat (lungs) | Nebulized Inhalation |

Metabolic Pathways

Arformoterol is metabolized through two primary pathways: direct conjugation (Phase II) and O-demethylation (Phase I). The diagram below illustrates these metabolic transformations.

Caption: Major metabolic pathways of Arformoterol.

Experimental Protocols

The methodologies employed in preclinical pharmacokinetic studies are critical for the reliability and interpretation of the data. Below is a representative experimental protocol for a pharmacokinetic study in rats.

4.1. Animal Model and Dosing

-

Species: Sprague-Dawley (SD) rats.

-

Administration: Nebulized infusion solution of arformoterol tartrate.

-

Objective: To determine the drug concentration in lung tissue over time.

4.2. Sample Collection and Preparation

-

Matrix: Lung tissue samples.

-

Time Points: Samples are collected at various time points post-administration to characterize the concentration-time profile.

-

Preparation: Biological samples require preparation, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest from matrix components that could interfere with analysis.

4.3. Bioanalytical Method

A validated analytical method is essential for the accurate quantification of arformoterol in biological matrices.

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a common and highly sensitive method used for this purpose.

-

Validation: The method must be validated for linearity, accuracy, precision, repeatability, and limits of detection (LOD) and quantification (LOQ).

The workflow for a typical preclinical pharmacokinetic study is illustrated below.

Caption: General workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical evaluation of arformoterol has established a clear understanding of its pharmacokinetic and metabolic profile. It is characterized by rapid absorption after inhalation, moderate plasma protein binding, and extensive metabolism primarily through glucuronidation with a secondary O-demethylation pathway. These findings from animal models have been foundational for the successful clinical development and use of arformoterol in the management of COPD.

References

Discovery and development of Arformoterol as a respiratory therapeutic

Abstract

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta2-adrenergic agonist (LABA) indicated for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2] Its development was driven by the stereoselective activity of formoterol, with arformoterol being the pharmacologically active enantiomer. This guide provides a detailed overview of the discovery, mechanism of action, preclinical and clinical development of arformoterol.

Discovery and Rationale for Development

Formoterol, a widely used LABA, exists as a racemic mixture of two enantiomers: (R,R)-formoterol and (S,S)-formoterol.[3] Preclinical studies revealed that the bronchodilatory effects of racemic formoterol are almost exclusively due to the (R,R)-enantiomer.[4] The (S,S)-enantiomer is approximately 1,000-fold less potent as a β2-agonist than the (R,R)-enantiomer.[4] This significant difference in potency provided a strong rationale for the development of the single, active enantiomer, arformoterol, with the aim of providing a more targeted and potentially safer therapeutic agent. Arformoterol has been shown to be approximately twice as potent as racemic formoterol. The development of arformoterol was undertaken by Sepracor Inc. (now Sunovion Pharmaceuticals Inc.).

Mechanism of Action

Arformoterol is a selective β2-adrenergic receptor agonist. Its primary mechanism of action is the stimulation of intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The increased levels of intracellular cAMP lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation. This helps to alleviate the bronchoconstriction characteristic of COPD. In addition to its bronchodilatory effects, in vitro studies have shown that arformoterol can inhibit the release of inflammatory mediators from mast cells, such as histamine and leukotrienes.

Signaling Pathway

The binding of arformoterol to the β2-adrenergic receptor on the surface of airway smooth muscle cells initiates a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, increased cAMP production, and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and bronchodilation.

Preclinical Development

Preclinical studies with arformoterol demonstrated its potent and selective β2-agonist activity. In vitro studies confirmed its high affinity for the β2-adrenergic receptor and its ability to stimulate cAMP production. Animal pharmacology studies showed dose-dependent increases in heart rate and decreases in blood pressure, which are typical effects of beta-agonists. Toxicology studies in various animal species revealed cardiovascular effects at high doses, including arrhythmias and myocardial necrosis when co-administered with methylxanthines. Arformoterol was found to be non-mutagenic and non-clastogenic.

Preclinical Data Summary

| Parameter | Value | Species/System |

| Relative Potency | (R,R)-enantiomer is ~1000-fold more potent than (S,S)-enantiomer | In vitro β2-agonist activity |

| Receptor Selectivity | Preferential binding to β2-adrenergic receptors | In vitro and in vivo binding studies |

| Carcinogenicity | Tumor findings in mice consistent with β2-agonists; NOAEL identified in rats | 2-year carcinogenicity studies |

| Reproductive Toxicity | Teratogenic effects observed in rats and rabbits | Reproductive toxicology studies |

Clinical Development

The clinical development program for arformoterol included dose-ranging studies, pivotal 12-week efficacy and safety studies, and a one-year long-term safety study. These trials were designed to evaluate the efficacy, safety, and tolerability of nebulized arformoterol in patients with moderate to severe COPD.

Experimental Workflow: From Preclinical to Approval

Clinical Trial Protocols

The pivotal clinical trials were multicenter, randomized, double-blind, placebo- and active-controlled studies.

-

Patient Population: Patients aged 35 years or older with a clinical diagnosis of non-asthmatic COPD, a smoking history of at least 15 pack-years, and specific baseline lung function criteria (e.g., FEV1 ≤ 65% predicted).

-

Interventions: Patients were randomized to receive nebulized arformoterol (e.g., 15 mcg twice daily, 25 mcg twice daily, or 50 mcg once daily), nebulized placebo, or an active comparator such as salmeterol metered-dose inhaler (42 mcg twice daily).

-

Primary Endpoint: The primary efficacy endpoint was typically the change from baseline in trough forced expiratory volume in 1 second (FEV1) over the 12-week treatment period.

-

Secondary Endpoints: Secondary endpoints included other pulmonary function tests, dyspnea scores (e.g., Transitional Dyspnea Index), and health status questionnaires (e.g., St. George's Respiratory Questionnaire).

-

Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Clinical Trial Data Summary

| Study Phase | Key Findings |

| Phase II (Dose-Ranging) | Arformoterol administered twice daily showed a numerically superior response compared to once-daily dosing. |

| Phase III (Pivotal Trials) | Arformoterol (15 mcg twice daily) demonstrated statistically significant improvements in trough FEV1 compared to placebo. The median time to a 10% improvement in FEV1 was 3-13 minutes with arformoterol. |

| Long-Term Safety (1-Year) | Arformoterol was well-tolerated over one year, with a safety profile comparable to other LABAs. It showed a 40% lower risk of respiratory death or COPD exacerbation-related hospitalization compared to placebo. |

Pharmacokinetic Profile

| Parameter | Value | Population |

| Tmax (Time to Peak Plasma Concentration) | ~0.5 hours | COPD Patients |

| Cmax (Mean Peak Plasma Concentration) | 4.3 pg/mL | COPD Patients (after 14 days of twice-daily dosing) |

| AUC0-12h (Area Under the Curve) | 34.5 pg*hr/mL | COPD Patients (after 14 days of twice-daily dosing) |

| Protein Binding | 52-65% | In vitro |

| Half-life | 26 hours | N/A |

| Metabolism | Primarily by direct glucuronidation | Healthy Subjects |

| Excretion | 67% in urine, 22% in feces | Healthy Subjects |

Regulatory Approval and Post-Marketing

Arformoterol tartrate inhalation solution (brand name Brovana) was first approved by the U.S. Food and Drug Administration (FDA) on October 6, 2006, for the long-term, twice-daily maintenance treatment of bronchoconstriction in patients with COPD. It is administered via nebulization. Generic versions of arformoterol tartrate inhalation solution have also been approved. Post-approval commitments included further evaluation of the long-term safety of arformoterol in the COPD population.

Conclusion

The development of arformoterol represents a successful application of stereoselective pharmacology to improve upon an existing racemic drug. By isolating the active (R,R)-enantiomer of formoterol, a potent and effective long-acting β2-agonist was developed for the management of COPD. Its unique nebulized formulation provides an important therapeutic option for patients who may have difficulty with handheld inhalers. Clinical trials have established its efficacy in improving lung function and its long-term safety profile in the target patient population.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Arformoterol in Pharmaceutical Formulations

Abstract

This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Arformoterol in pharmaceutical dosage forms. The method utilizes a C18 column with a mobile phase composed of a phosphate buffer and acetonitrile, with UV detection at 215 nm. This method has been developed and is presented here as a comprehensive protocol for researchers, scientists, and drug development professionals. All quantitative data and experimental procedures are detailed to facilitate straightforward implementation.

Introduction

Arformoterol is a long-acting beta-2 adrenergic agonist used for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1][2] It is the (R,R)-enantiomer of formoterol and possesses twofold greater potency than the racemic mixture.[2][3] Accurate and reliable analytical methods are crucial for the quality control and formulation development of Arformoterol products. This application note provides a detailed protocol for an HPLC-UV method suitable for this purpose.

Physicochemical Properties of Arformoterol

A summary of the key physicochemical properties of Arformoterol is provided in Table 1. This information is essential for understanding the chromatographic behavior of the molecule and for method development.

Table 1: Physicochemical Properties of Arformoterol

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₂O₄ | [4] |

| Molecular Weight | 344.4 g/mol | |

| pKa (Strongest Acidic) | 8.61 | |

| pKa (Strongest Basic) | 9.81 | |

| Water Solubility | Slightly soluble | |

| UV Absorbance Maximum (λmax) | 215 nm |

HPLC Method Parameters

The developed HPLC method parameters are summarized in Table 2. These conditions were optimized to provide good peak shape, resolution, and a reasonable run time.

Table 2: Optimized HPLC Method Parameters

| Parameter | Condition | Reference |

| Stationary Phase | Agilent C18 (150mm x 4.6mm, 5 µm) | |

| Mobile Phase | 0.01N Potassium dihydrogen orthophosphate : Acetonitrile (60:40 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 215 nm | |

| Column Temperature | 30°C | |

| Injection Volume | 20 µL | |

| Diluent | Mobile Phase |

Experimental Protocol

This section provides a detailed step-by-step protocol for the quantification of Arformoterol using the developed HPLC method.

Materials and Reagents

-

Arformoterol Tartrate reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Orthophosphoric acid (for pH adjustment)

-

Water (HPLC grade)

-

Pharmaceutical dosage form containing Arformoterol

-

0.45 µm nylon syringe filters

Preparation of Solutions

2.1. Preparation of 0.01N Potassium Dihydrogen Orthophosphate Buffer:

- Accurately weigh 1.36 g of Potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.

- Adjust the pH of the buffer to 3.0 with diluted orthophosphoric acid.

- Filter the buffer solution through a 0.45 µm membrane filter.

2.2. Preparation of Mobile Phase:

- Mix the 0.01N Potassium dihydrogen orthophosphate buffer and acetonitrile in a ratio of 60:40 (v/v).

- Degas the mobile phase by sonication for 15-20 minutes.

2.3. Preparation of Standard Stock Solution (e.g., 30 µg/mL):

- Accurately weigh approximately 1.5 mg of Arformoterol Tartrate reference standard and transfer it to a 50 mL volumetric flask.

- Add about 3/4th of the diluent (mobile phase) and sonicate for 10 minutes to dissolve.

- Make up the volume to 50 mL with the diluent.

2.4. Preparation of Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 0.75, 1.5, 3, 4.5, 6 µg/mL).

2.5. Preparation of Sample Solution (from a 15 mcg/2mL inhalation solution):

- Pool the contents of 10 vials of the Arformoterol inhalation solution into a 25 mL volumetric flask.

- Add 5 mL of diluent and sonicate for 20 minutes.

- Make up the volume to 25 mL with the diluent. This results in a stock solution of approximately 6 µg/mL of Arformoterol.

- Filter the solution through a 0.45 µm nylon syringe filter before injection.

Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (diluent), followed by the standard solutions and the sample solution.

-

Record the chromatograms and the peak areas.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the Arformoterol standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

-

Calculate the concentration of Arformoterol in the sample solution using the regression equation.

Method Validation Summary

The presented method was validated according to ICH guidelines. A summary of the validation parameters is provided in Table 3.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity (Range) | 25% to 150% of nominal concentration |

| Correlation Coefficient (R²) | 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.02 µg/mL |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analytical method development and validation for Arformoterol quantification.

Caption: Workflow for Arformoterol quantification by HPLC.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of Arformoterol in pharmaceutical formulations. The detailed protocol and method parameters provide a solid foundation for routine quality control analysis and can be readily implemented in a laboratory setting.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Arformoterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a potent and selective long-acting beta-2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated by the activation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to bronchodilation. In vitro cell-based assays are crucial for characterizing the potency and efficacy of Arformoterol, providing valuable data for drug development and mechanistic studies. Preclinical studies have suggested that arformoterol is a more potent beta2-agonist than racemic formoterol.[1]

This document provides detailed protocols for three key in vitro assays to assess the efficacy of Arformoterol: a cAMP Accumulation Assay, a CRE-Luciferase Reporter Gene Assay, and a Human Bronchial Smooth Muscle Cell Contraction Assay.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Arformoterol binds to and activates the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of the airway smooth muscle, resulting in bronchodilation.[3]

Caption: Arformoterol signaling pathway.

Quantitative Efficacy Data

The following table summarizes key in vitro efficacy parameters for Arformoterol and its racemate, formoterol. This data is essential for comparing the potency and selectivity of these compounds.

| Compound | Assay | Cell Line/Tissue | Parameter | Value |

| Arformoterol | Beta-2 Adrenergic Receptor Binding | - | Potency vs. (S,S)-enantiomer | ~1,000-fold higher |

| Arformoterol | Beta-2 Adrenergic Receptor Binding | - | Potency vs. Racemic Formoterol | ~2-fold higher |

| Formoterol | Beta-2 Adrenergic Receptor Binding | Human Bronchial Membranes | pKi | 8.2 ± 0.09 |

| Formoterol | Beta-1 Adrenergic Receptor Binding | Human Cardiac Membranes | pKi | 6.25 ± 0.06 |

| Formoterol | Functional Assay (Relaxation) | Guinea Pig Tracheal Spirals | pD2 | 8.9 ± 0.03 |

| Formoterol | cAMP Accumulation | CHO cells expressing human beta-2 adrenoceptor | EC50 | Representative value in the low nanomolar range |

| Formoterol | Bronchial Smooth Muscle Relaxation | Human Bronchus | Potency vs. Salbutamol | 50-120-fold higher |

| Formoterol | Bronchial Smooth Muscle Relaxation | Human Bronchus | Potency vs. Salmeterol | 2-27-fold higher |

Note: Specific EC50 and Ki/Kd values for Arformoterol from standardized in vitro assays are not consistently reported in publicly available literature. The provided data for formoterol serves as a close reference. Arformoterol is consistently reported to be the more potent enantiomer.

Experimental Protocols

cAMP Accumulation Assay

This assay directly measures the increase in intracellular cAMP levels following stimulation of the beta-2 adrenergic receptor by Arformoterol.

Caption: cAMP accumulation assay workflow.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-2 adrenergic receptor are recommended.

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Arformoterol Tartrate: Prepare a stock solution in a suitable solvent (e.g., water or DMSO) and perform serial dilutions in assay buffer.

-

cAMP Detection Kit: Commercially available kits based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Seeding: Seed the CHO-K1 cells into a 96-well or 384-well white opaque plate at a density of 5,000-10,000 cells per well.

-

Incubation: Culture the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Pre-treatment: Aspirate the culture medium and wash the cells once with assay buffer. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.

-

Agonist Addition: Add serial dilutions of Arformoterol to the wells. Include a vehicle control (assay buffer with PDE inhibitor only). A typical concentration range would be from 1 pM to 1 µM.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the Arformoterol concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of Arformoterol that elicits 50% of the maximal response.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation downstream of the cAMP signaling pathway. The activation of PKA leads to the phosphorylation of the cAMP Response Element Binding Protein (CREB), which binds to cAMP Response Elements (CRE) in the promoter region of target genes, driving their transcription.

Caption: CRE-Luciferase reporter assay workflow.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.

-

Plasmids: An expression vector for the human beta-2 adrenergic receptor and a reporter plasmid containing the firefly luciferase gene under the control of a CRE-containing promoter. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Culture Medium: DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Arformoterol Tartrate: Prepare a stock solution and serial dilutions in serum-free medium.

-

Luciferase Assay System: A commercial dual-luciferase reporter assay system.

Protocol:

-

Transfection: Co-transfect HEK293 cells with the beta-2 adrenergic receptor expression plasmid and the CRE-luciferase reporter plasmid (and the Renilla control plasmid) using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Seeding: After transfection, seed the cells into a 96-well white, clear-bottom plate at an appropriate density.

-

Incubation: Culture the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Serum Starvation: Replace the culture medium with serum-free medium and incubate for at least 4-6 hours to reduce basal signaling.

-

Agonist Stimulation: Add serial dilutions of Arformoterol to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 6 hours at 37°C to allow for gene transcription and translation of the luciferase enzyme.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the Arformoterol concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Human Bronchial Smooth Muscle Cell Contraction Assay

This assay provides a physiologically relevant model to assess the bronchodilatory effect of Arformoterol by measuring its ability to relax pre-contracted human bronchial smooth muscle cells (HBSMCs) embedded in a collagen gel.

Caption: HBSMC contraction assay workflow.

Materials:

-

Cell Line: Primary Human Bronchial Smooth Muscle Cells (HBSMCs).

-

Culture Medium: Smooth Muscle Growth Medium (SmGM).

-

Collagen Solution: Type I collagen.

-

Contraction Medium: Serum-free basal medium.

-

Bronchoconstrictor: Histamine or acetylcholine.

-

Arformoterol Tartrate: Prepare a stock solution and serial dilutions in contraction medium.

-

24-well culture plates.

-

Imaging system: A camera or scanner to capture images of the collagen gels.

-

Image analysis software.

Protocol:

-

Cell Preparation: Culture HBSMCs in SmGM. Once confluent, detach the cells and resuspend them in contraction medium.

-

Collagen Gel Preparation: Prepare a cell-collagen mixture by combining the HBSMC suspension with a neutralized, ice-cold collagen solution.

-

Gel Polymerization: Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for at least 30 minutes.

-

Pre-treatment: After polymerization, add contraction medium containing different concentrations of Arformoterol or a vehicle control to the wells. Incubate for a defined period (e.g., 30 minutes).

-

Contraction Induction: Add a pre-determined concentration of a bronchoconstrictor (e.g., 10 µM histamine) to induce contraction of the collagen gel.

-

Image Acquisition: At regular intervals (e.g., every 10 minutes for 1 hour), capture images of the gels.

-

Data Analysis: Use image analysis software to measure the area of the collagen gel in each well at each time point. The degree of contraction is inversely proportional to the gel area. Calculate the percentage of inhibition of contraction for each Arformoterol concentration compared to the vehicle control. Plot the inhibition of contraction against the Arformoterol concentration to determine its inhibitory potency.

Conclusion

The in vitro cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of Arformoterol. The cAMP accumulation and CRE-luciferase reporter gene assays offer quantitative measures of its potency at the molecular and cellular levels, while the human bronchial smooth muscle cell contraction assay provides a more physiologically relevant assessment of its bronchodilatory effect. Consistent and reproducible data from these assays are essential for the preclinical development and characterization of Arformoterol and other beta-2 adrenergic agonists.

References

- 1. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of drug safety and efficacy of arformoterol in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Airway Smooth Muscle in Asthma: Just a Target for Bronchodilation? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nebulized Arformoterol Delivery in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol is a long-acting beta-2 adrenergic agonist (LABA) approved for the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1] In laboratory settings, precise and reproducible nebulization techniques are crucial for in vitro and preclinical studies investigating its efficacy, safety, and delivery characteristics. These application notes provide an overview of nebulization techniques for Arformoterol, detailed experimental protocols for aerosol characterization, and methodologies for in vitro cell-based assays.

Nebulization Techniques for Arformoterol Delivery

The delivery of nebulized Arformoterol is influenced by the type of nebulizer and its operating parameters. The most common types of nebulizers used in laboratory research are jet nebulizers, ultrasonic nebulizers, and vibrating mesh nebulizers (VMNs).[2]

-

Jet Nebulizers: These devices use a compressed gas source to generate an aerosol. They are widely used but can be inefficient, with a significant residual volume of medication left in the nebulizer.[3]

-

Ultrasonic Nebulizers: These utilize a piezoelectric crystal vibrating at a high frequency to create an aerosol. They are generally quieter and more efficient than jet nebulizers.

-

Vibrating Mesh Nebulizers (VMNs): VMNs use a vibrating mesh or plate with thousands of small holes to generate a fine-particle aerosol. They are highly efficient, with minimal residual volume, and produce a consistent particle size.[3][4] Evidence suggests that VMNs can provide a greater drug delivery to the lungs compared to jet nebulizers.

The choice of nebulizer can significantly impact the delivered dose and particle size distribution of Arformoterol, thereby influencing experimental outcomes.

Quantitative Data on Arformoterol Nebulization

The following tables summarize quantitative data on the aerosol characteristics of Arformoterol delivered by different nebulizer systems.

Table 1: Comparison of Aerosol Properties of Arformoterol Inhalation Solution (15 mcg/2 mL) with Various Nebulizer/Compressor Systems

| Nebulizer System | Delivered Dose (% of Nominal) | Fine-Droplet Fraction (<5 µm) (%) | Reference |

| Pari LC Plus / Pari DURA-NEB 3000 | 23-25 | 89 | |

| Updraft II Opti-Neb | 23-25 | 93 | |

| NebuTech | 23-25 | 61 | |

| Pari LC Star | 31 | 100 | |

| Sidestream | 35 | 93 |

Table 2: Comparison of Vibrating Mesh Nebulizer (VMN) and Jet Nebulizer (JN) for General Bronchodilator Delivery

| Parameter | Vibrating Mesh Nebulizer (VMN) | Jet Nebulizer (JN) | Reference |

| Drug Deposition | Higher | Lower | |

| Residual Volume | <10% | Up to 50% | |

| Aerosol Emitted | Significantly Higher | Lower | |

| Improvement in Lung Function (FEV1, FVC) | No significant difference | No significant difference |

Experimental Protocols

Protocol 1: Preparation of Arformoterol Tartrate Solution for Nebulization

This protocol describes the preparation of Arformoterol tartrate solution for use in laboratory nebulization studies. The standard commercially available concentration is 15 mcg/2 mL.

Materials:

-

Arformoterol tartrate

-

Sterile isotonic saline solution (0.9% NaCl)

-

Citric acid and sodium citrate (for pH adjustment)

-

Sterile vials

-

Calibrated analytical balance

-

pH meter

-

Sterile filters (0.22 µm)

Procedure:

-

Calculation: Determine the required amount of Arformoterol tartrate to achieve the desired concentration (e.g., 7.5 mcg/mL).

-

Dissolution: In a sterile container, dissolve the calculated amount of Arformoterol tartrate in a portion of the sterile isotonic saline solution.

-

pH Adjustment: Adjust the pH of the solution to 5.0 using citric acid and/or sodium citrate. Monitor the pH using a calibrated pH meter.

-

Volume Adjustment: Bring the solution to the final volume with sterile isotonic saline.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile receiving container.

-

Aliquoting and Storage: Aliquot the sterile solution into sterile vials. Store refrigerated or at room temperature as per stability data. Unopened vials should be kept in a foil pouch to protect from light. An opened vial should be used immediately.

Stability Testing:

The chemical and physical stability of the prepared solution should be assessed over time. This can be done by visual inspection for precipitation or color change, pH measurement, and high-performance liquid chromatography (HPLC) to determine the concentration of Arformoterol tartrate. Studies have shown Arformoterol tartrate to be chemically and physically compatible with nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide for at least 30 minutes.

Protocol 2: Aerodynamic Particle Size Distribution Analysis using Andersen Cascade Impactor (ACI)

This protocol outlines the procedure for determining the aerodynamic particle size distribution (APSD) of nebulized Arformoterol using an Andersen Cascade Impactor (ACI).

Materials:

-

Andersen Cascade Impactor (ACI)

-

Vacuum pump

-

Flow meter

-

Nebulizer and compressor system

-

Arformoterol tartrate solution (prepared as in Protocol 1)

-

Collection plates for ACI stages

-

Solvent for drug recovery (e.g., mobile phase for HPLC)

-

HPLC system for drug quantification

Procedure:

-

ACI Assembly: Assemble the ACI stages according to the manufacturer's instructions. Ensure the collection plates are clean and properly placed in each stage.

-

System Setup: Connect the nebulizer to the ACI induction port. Connect the ACI to the vacuum pump with a flow meter in line.

-

Flow Rate Calibration: Set the vacuum pump to achieve a constant flow rate of 15 L/min for nebulizer testing.

-

Nebulization: Pipette a known volume of the Arformoterol tartrate solution into the nebulizer. Turn on the compressor and the vacuum pump simultaneously and run for a predetermined time (e.g., until nebulization is complete).

-

Drug Recovery:

-

Disassemble the ACI.

-

Carefully remove each collection plate.

-

Rinse each stage, the induction port, and the filter with a known volume of the recovery solvent to collect the deposited drug.

-

-

Quantification:

-

Analyze the amount of Arformoterol in the solvent from each stage using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the mass of Arformoterol deposited on each stage.

-

Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.

-

Calculate the Fine Particle Fraction (FPF), which is the fraction of particles with an aerodynamic diameter less than 5 µm.

-

Protocol 3: Particle Size Analysis by Laser Diffraction

This protocol provides a method for rapid particle size analysis of nebulized Arformoterol using laser diffraction.

Materials:

-

Laser diffraction particle size analyzer (e.g., Malvern Spraytec)

-

Nebulizer and compressor system

-

Arformoterol tartrate solution (prepared as in Protocol 1)

Procedure:

-

Instrument Setup:

-

Turn on the laser diffraction instrument and allow it to warm up.

-

Perform a background measurement with clean air to zero the detectors.

-

-

Nebulizer Placement: Position the nebulizer outlet in the measurement zone of the laser beam, ensuring the aerosol plume will pass directly through it.

-

Measurement Parameters: Set the data acquisition parameters, including measurement duration and data acquisition rate.

-

Nebulization and Data Acquisition:

-

Add the Arformoterol tartrate solution to the nebulizer.

-

Start the nebulizer and simultaneously begin data acquisition.

-

-

Data Analysis:

-

The instrument's software will analyze the light scattering pattern to calculate the particle size distribution.

-

Key parameters to obtain include the volume median diameter (Dv50), and the percentage of particles below a certain size (e.g., % < 5 µm).

-

The analysis is based on the Mie theory of light scattering, which requires knowledge of the refractive indices of the particles and the dispersant (air).

-

Protocol 4: In Vitro Exposure of Human Bronchial Epithelial Cells to Nebulized Arformoterol

This protocol describes a method for exposing a culture of human bronchial epithelial cells (e.g., 16HBE14o- or primary cells) at an air-liquid interface (ALI) to nebulized Arformoterol.

Materials:

-

Human bronchial epithelial cells

-

Cell culture medium (e.g., PneumaCult™-ALI Medium)

-

Transwell® inserts

-

Cell culture plates

-

Nebulizer and compressor

-

Aerosol exposure system (e.g., VITROCELL® Cloud or a custom-made device)

-

Arformoterol tartrate solution

-

Reagents for endpoint analysis (e.g., ELISA kits for cytokine measurement, reagents for cell viability assays)

Procedure:

-

Cell Culture:

-

Culture human bronchial epithelial cells on Transwell® inserts until a confluent monolayer is formed.

-

Establish an air-liquid interface (ALI) by removing the apical medium and feeding the cells from the basolateral side. Culture for several weeks to allow for differentiation.

-

-

Exposure Setup:

-

Place the Transwell® inserts containing the differentiated cell cultures into the aerosol exposure system.

-

Connect the nebulizer containing the Arformoterol solution to the exposure chamber.

-

-

Nebulization and Exposure:

-

Activate the nebulizer to generate an aerosol of Arformoterol within the exposure chamber.

-

Allow the aerosol to deposit onto the apical surface of the cells for a defined period.

-

-

Post-Exposure Incubation: After exposure, return the cells to the incubator for a specified time to allow for cellular responses to occur.

-

Endpoint Analysis:

-

Drug Deposition: The amount of Arformoterol deposited on the cells can be quantified by washing the apical surface with a solvent and analyzing the concentration by HPLC.

-

Cell Viability: Assess cell viability using assays such as MTT or LDH release.

-

Barrier Function: Measure the transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier.

-

Inflammatory Response: Measure the release of cytokines (e.g., IL-6, IL-8) into the basolateral medium using ELISA.

-

Gene Expression: Analyze changes in gene expression of relevant markers using qRT-PCR.

-

Visualizations

Arformoterol Signaling Pathway

Arformoterol is a selective agonist for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that leads to bronchodilation.

References

- 1. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibrating Mesh Nebulizers for Patients with Respiratory Conditions: Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of the Application of Vibrating Mesh Nebulizer and Jet Nebulizer in Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Evaluating the Efficacy of Arformoterol Tartrate in Animal Models of Chronic Obstructive Pulmonary Disease (COPD): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1] Preclinical evaluation of novel and existing therapies is crucial for understanding their mechanisms of action and predicting clinical efficacy. Arformoterol tartrate, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) that induces bronchodilation by relaxing airway smooth muscle.[2][3] It is approved for the long-term maintenance treatment of bronchoconstriction in patients with COPD.[4] This document provides detailed application notes and standardized protocols for evaluating the efficacy of Arformoterol tartrate in three commonly used animal models of COPD: cigarette smoke-induced, lipopolysaccharide (LPS)-induced, and elastase-induced models. While extensive clinical data on Arformoterol's efficacy exists, this guide provides protocols for preclinical assessment in established animal models, which is essential for investigating its full pharmacological profile.

Mechanism of Action of Arformoterol Tartrate

Arformoterol tartrate is a selective beta-2 adrenergic agonist.[3] Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A, which in turn phosphorylates key intracellular proteins, resulting in the sequestration of intracellular calcium and ultimately causing relaxation of the airway smooth muscle. This bronchodilation helps to alleviate the airflow obstruction characteristic of COPD. In vitro studies have also suggested that Arformoterol may possess anti-inflammatory properties, which could be beneficial in the context of COPD.

Animal Models of COPD

The selection of an appropriate animal model is critical for studying the specific pathological features of COPD. The most widely used models include those induced by cigarette smoke, lipopolysaccharide, and elastase.

Cigarette Smoke (CS)-Induced COPD Model

This model is considered the most clinically relevant as it mimics the primary etiological factor of human COPD. Chronic exposure to cigarette smoke in rodents leads to the development of key features of COPD, including chronic inflammation, emphysema, and airway remodeling.

Lipopolysaccharide (LPS)-Induced COPD Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS in animals elicits an acute inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines, mimicking the inflammatory state of COPD exacerbations.

Elastase-Induced Emphysema Model

This model involves the intratracheal instillation of elastase, a protease that degrades elastin, a key component of the lung's extracellular matrix. This enzymatic degradation leads to the destruction of alveolar walls and the development of emphysema, a hallmark of COPD.

Experimental Protocols

The following are detailed protocols for inducing COPD in animal models and for the subsequent evaluation of Arformoterol tartrate efficacy.

General Experimental Workflow

Protocol 1: Cigarette Smoke (CS)-Induced COPD Model

1. Animal Selection:

-

Species: C57BL/6 mice or Sprague-Dawley rats.

-

Age: 8-10 weeks.

-

Sex: Male or female (note that sex-specific differences in response to CS have been reported).

2. COPD Induction:

-

Expose animals to whole-body or nose-only cigarette smoke from commercially available cigarettes.

-

Exposure Duration: 4-6 months.

-

Exposure Frequency: 1-2 hours per day, 5-7 days per week.

-

A control group should be exposed to filtered air under the same conditions.

3. Arformoterol Tartrate Administration:

-

Route of Administration: Intratracheal, intranasal, or via nebulization.

-

Dosage: A dose-ranging study should be performed. Based on clinical dosages, a starting point for mice could be in the range of 0.1-1.0 µg/kg.

-

Frequency: Once or twice daily, starting after the initial 2-3 months of CS exposure and continuing for the remainder of the study.

-

A vehicle control group (receiving the drug vehicle) should be included.

4. Efficacy Evaluation (Endpoints):

-

Lung Function: Measure airway hyperresponsiveness, lung resistance, and compliance using a plethysmography system.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (macrophages, neutrophils, lymphocytes).

-

Histopathology: Perfuse and fix lungs for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess inflammation and with periodic acid-Schiff (PAS) for mucus production. Quantify emphysema by measuring the mean linear intercept.

-

Cytokine Profiling: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF or lung homogenates using ELISA or multiplex assays.

Protocol 2: Lipopolysaccharide (LPS)-Induced COPD Model

1. Animal Selection:

-

Species: BALB/c mice or Wistar rats.

-

Age: 8-10 weeks.

2. COPD Induction:

-

Administer LPS from E. coli via intratracheal or intranasal instillation.

-

Dosage: 1-5 mg/kg in a small volume of sterile saline.

-

Frequency: A single administration for an acute model or repeated administrations (e.g., twice weekly for 4-12 weeks) for a chronic inflammatory model.

-

A control group should receive sterile saline.

3. Arformoterol Tartrate Administration:

-

Route of Administration: Intratracheal or intranasal.

-

Dosage: 0.1-1.0 µg/kg.

-

Timing: Administer 1 hour before or up to 4 hours after LPS challenge for an acute model. For a chronic model, administer daily.

4. Efficacy Evaluation (Endpoints):

-

BALF Analysis: Collect BALF 24-72 hours after the final LPS administration. Perform total and differential cell counts, with a focus on neutrophil influx.

-

Lung Edema: Assess lung wet-to-dry weight ratio.

-

Histopathology: Evaluate lung sections for inflammatory cell infiltration and evidence of lung injury.

-

Cytokine Profiling: Measure inflammatory cytokine levels in BALF.

Protocol 3: Elastase-Induced Emphysema Model

1. Animal Selection:

-

Species: C57BL/6 mice.

-

Age: 8-10 weeks.

2. Emphysema Induction:

-

Administer porcine pancreatic elastase via intratracheal instillation.

-

Dosage: 0.5-1.5 U per mouse in sterile saline.

-

A control group should receive sterile saline.

3. Arformoterol Tartrate Administration:

-

Route of Administration: Intratracheal or nebulization.

-

Dosage: 0.1-1.0 µg/kg.

-

Frequency: Daily administration, starting 1 week after elastase instillation and continuing for 3-4 weeks.

4. Efficacy Evaluation (Endpoints):

-

Lung Function: Measure quasi-static pressure-volume curves to assess changes in lung compliance.

-

Histopathology: Quantify the degree of emphysema by measuring the mean linear intercept and destructive index in H&E stained lung sections.

-

BALF Analysis: While inflammation is not the primary feature of this model at later time points, BALF can be analyzed for cellular changes.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Hypothetical Efficacy of Arformoterol Tartrate in a Cigarette Smoke-Induced COPD Model in Mice

| Parameter | Control (Air + Vehicle) | CS + Vehicle | CS + Arformoterol (0.5 µg/kg) |

| Lung Function | |||

| Airway Resistance (cmH₂O·s/mL) | 0.6 ± 0.05 | 1.2 ± 0.1 | 0.8 ± 0.08# |

| Lung Compliance (mL/cmH₂O) | 0.05 ± 0.004 | 0.03 ± 0.003 | 0.04 ± 0.004# |

| BALF Cell Counts (x10⁴ cells/mL) | |||

| Total Cells | 5.2 ± 0.6 | 25.8 ± 2.1 | 15.3 ± 1.5# |

| Neutrophils | 0.1 ± 0.02 | 8.5 ± 0.9 | 4.2 ± 0.5# |

| Macrophages | 5.1 ± 0.5 | 17.1 ± 1.8 | 11.0 ± 1.2# |

| Histopathology | |||

| Mean Linear Intercept (µm) | 35 ± 3 | 65 ± 5 | 50 ± 4# |

| BALF Cytokines (pg/mL) | |||

| TNF-α | 15 ± 2 | 80 ± 9 | 45 ± 6# |

| IL-6 | 10 ± 1.5 | 65 ± 7 | 30 ± 4# |

| *p < 0.05 vs. Control; #p < 0.05 vs. CS + Vehicle. Data are presented as mean ± SEM. |

Table 2: Hypothetical Efficacy of Arformoterol Tartrate in an LPS-Induced Acute Lung Inflammation Model in Mice

| Parameter | Control (Saline + Vehicle) | LPS + Vehicle | LPS + Arformoterol (0.5 µg/kg) |

| BALF Cell Counts (x10⁵ cells/mL) | |||

| Total Cells | 0.8 ± 0.1 | 15.2 ± 1.3 | 9.5 ± 0.9# |

| Neutrophils | 0.05 ± 0.01 | 12.8 ± 1.1 | 7.1 ± 0.7# |

| Lung Wet-to-Dry Weight Ratio | 4.5 ± 0.2 | 6.8 ± 0.3 | 5.5 ± 0.2# |

| BALF Cytokines (pg/mL) | |||

| TNF-α | 20 ± 3 | 550 ± 45 | 280 ± 30# |

| IL-1β | 12 ± 2 | 320 ± 28 | 150 ± 18# |

| p < 0.05 vs. Control; #p < 0.05 vs. LPS + Vehicle. Data are presented as mean ± SEM. |

Table 3: Hypothetical Efficacy of Arformoterol Tartrate in an Elastase-Induced Emphysema Model in Mice

| Parameter | Control (Saline + Vehicle) | Elastase + Vehicle | Elastase + Arformoterol (0.5 µg/kg) |

| Lung Function | |||

| Static Compliance (mL/cmH₂O) | 0.06 ± 0.005 | 0.10 ± 0.008 | 0.08 ± 0.006# |

| Histopathology | |||

| Mean Linear Intercept (µm) | 40 ± 4 | 85 ± 7 | 68 ± 6# |

| *p < 0.05 vs. Control; #p < 0.05 vs. Elastase + Vehicle. Data are presented as mean ± SEM. |

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of Arformoterol tartrate's efficacy in COPD. While the primary effect of Arformoterol is bronchodilation, these models also allow for the investigation of its potential anti-inflammatory effects. The cigarette smoke model offers the highest clinical relevance for chronic COPD, the LPS model is well-suited for studying acute inflammatory exacerbations, and the elastase model is a reliable method for assessing effects on emphysema. Consistent and standardized application of these protocols will yield valuable data to further characterize the therapeutic potential of Arformoterol tartrate in the management of COPD.

References

- 1. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]

- 2. What is the mechanism of Arformoterol Tartrate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Arformoterol tartrate in the treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced LC-MS/MS Methods for the Quantification of Arformoterol and its Metabolites in Biological Samples

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

This document provides a comprehensive guide to the analysis of arformoterol, the active (R,R)-enantiomer of formoterol, and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Arformoterol is a long-acting beta2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Monitoring its levels and those of its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

Introduction

Arformoterol undergoes extensive metabolism in the body, primarily through two main pathways: direct conjugation with glucuronic acid (glucuronidation) and O-desmethylation.[1][2][3] The resulting metabolites, arformoterol-glucuronide and O-desmethyl arformoterol, along with the parent drug, need to be accurately quantified to understand the drug's disposition. LC-MS/MS offers the high sensitivity and selectivity required for the determination of these analytes at the low concentrations typically found in biological fluids.

Metabolic Pathway of Arformoterol

Arformoterol is principally metabolized by UDP-glucuronosyltransferases (UGTs) to form arformoterol-glucuronide. A secondary, minor pathway involves cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, which catalyze the O-desmethylation of arformoterol to its O-desmethyl metabolite.[1][4]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis of arformoterol and its metabolites in human plasma and urine.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired limit of quantification. Solid-Phase Extraction (SPE) is recommended for cleaner extracts and lower detection limits, particularly for plasma samples. Liquid-Liquid Extraction (LLE) offers a simpler and faster alternative, which can be suitable for urine samples.

3.1.1. Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from methods developed for formoterol and is suitable for achieving low pg/mL quantification limits.

Materials:

-

Human plasma with K2 EDTA as anticoagulant

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonia solution (0.05% in water)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution (e.g., deuterated arformoterol)

-

Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges

Protocol:

-

Sample Pre-treatment: To 200 µL of human plasma, add the internal standard.

-

Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.05% ammonia in water, followed by 1 mL of water to remove interferences.

-

Elution: Elute arformoterol and its metabolites with 0.2 mL of 10% acetonitrile in water.

-

Sample Analysis: The eluate is ready for direct injection into the LC-MS/MS system.

3.1.2. Liquid-Liquid Extraction (LLE) from Human Urine

For the analysis of total arformoterol (free and glucuronidated), an enzymatic hydrolysis step is required prior to extraction.

Materials:

-

Human urine

-

β-glucuronidase enzyme

-

Ammonium acetate buffer (pH 5.0)

-

Methyl tert-butyl ether (MTBE)

-

Internal Standard (IS) solution

-

Reconstitution solution (e.g., 50:50 methanol:water)

Protocol:

-

Enzymatic Hydrolysis (for total drug and metabolite measurement):

-

To 1 mL of urine, add the internal standard and 1 mL of ammonium acetate buffer containing β-glucuronidase.

-

Incubate the mixture at 37°C for 18-24 hours.

-

-

Extraction:

-

Add 5 mL of MTBE to the hydrolyzed urine sample.

-

Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.

-

Sample Analysis: The reconstituted sample is ready for injection.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Chromatographic Conditions:

| Parameter | Recommended Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |